Phenol, 2-cyclohexyl-4-(1-phenylethyl)-

Description

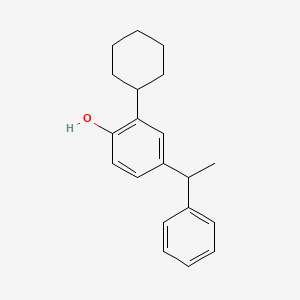

Phenol, 2-cyclohexyl-4-(1-phenylethyl)-, is a synthetic phenolic compound characterized by a phenol core substituted with a cyclohexyl group at the 2-position and a 1-phenylethyl group at the 4-position.

Properties

CAS No. |

62737-77-3 |

|---|---|

Molecular Formula |

C20H24O |

Molecular Weight |

280.4 g/mol |

IUPAC Name |

2-cyclohexyl-4-(1-phenylethyl)phenol |

InChI |

InChI=1S/C20H24O/c1-15(16-8-4-2-5-9-16)18-12-13-20(21)19(14-18)17-10-6-3-7-11-17/h2,4-5,8-9,12-15,17,21H,3,6-7,10-11H2,1H3 |

InChI Key |

FUOMKAZVJKCGQF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)C2=CC(=C(C=C2)O)C3CCCCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenol, 2-cyclohexyl-4-(1-phenylethyl)- can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable aryl halide with a nucleophile. For example, the reaction of 2-cyclohexyl-4-(1-phenylethyl)phenyl bromide with a strong nucleophile such as sodium hydroxide can yield the desired phenol derivative .

Industrial Production Methods

Industrial production of phenol derivatives often involves catalytic processes. For instance, the hydrogenation of cyclohexylbenzene in the presence of a suitable catalyst can produce cyclohexylphenol, which can then be further functionalized to obtain phenol, 2-cyclohexyl-4-(1-phenylethyl)- .

Chemical Reactions Analysis

Alkylation and Electrophilic Aromatic Substitution

The compound participates in alkylation reactions, particularly in the presence of acidic catalysts. Key insights from zeolite H-BEA-catalyzed alkylation studies include:

-

Reaction Pathway : Alkylation proceeds via a stepwise mechanism involving cyclohexyl carbenium ion intermediates. Olefin protonation (e.g., cyclohexene) generates the carbenium ion, which acts as the electrophile for aromatic substitution .

-

Steric Effects : The cyclohexyl and phenylethyl groups direct substitution to the ortho and para positions relative to the hydroxyl group, with ortho:para ratios exceeding statistical expectations due to pore constraints in zeolite catalysts .

-

Inhibition by Alcohols : Cyclohexanol delays alkylation until it is dehydrated to cyclohexene, as alcohol dimers block active sites required for carbenium ion formation .

Table 1: Alkylation Pathways and Outcomes

Oxidation Reactions

The phenolic hydroxyl group and alkyl substituents undergo oxidation under controlled conditions:

-

Hydroxyl Group Oxidation :

-

Reacts with strong oxidizers like KMnO₄ or CrO₃ to form quinones.

-

Example:

-

-

Side-Chain Oxidation :

-

The phenylethyl group may oxidize to a ketone or carboxylic acid under harsh conditions.

-

Reduction Reactions

Reductive modifications target the aromatic ring or substituents:

-

Hydrogenation :

-

Catalytic hydrogenation (H₂/Pd) reduces the aromatic ring to a cyclohexanol derivative.

-

Example:

-

-

Substituent Reduction :

-

The cyclohexyl group remains stable under standard reduction conditions.

-

Esterification and Ether Formation

The hydroxyl group reacts with acylating or alkylating agents:

-

Esterification :

-

Reacts with acetic anhydride to form acetate esters.

-

Example:

-

-

Ether Synthesis :

-

Forms alkyl or aryl ethers via Williamson synthesis (e.g., with alkyl halides).

-

Table 2: Common Esterification Reagents

| Reagent | Product | Conditions |

|---|---|---|

| Acetic anhydride | Acetylated phenol | Acidic, 60–80°C |

| Benzoyl chloride | Benzoyl ester | Base catalysis |

Electrophilic Substitution

The aromatic ring undergoes nitration, sulfonation, and halogenation:

-

Nitration :

-

Concentrated HNO₃/H₂SO₄ introduces nitro groups predominantly at the para position.

-

-

Halogenation :

-

Bromine (Br₂/FeBr₃) adds bromine atoms to the ring, influenced by steric hindrance from substituents.

-

Table 3: Electrophilic Substitution Directing Effects

| Reaction | Major Product Position | Steric Influence |

|---|---|---|

| Nitration | Para | Cyclohexyl group blocks ortho |

| Bromination | Ortho/Para | Phenylethyl group limits meta |

Degradation and Stability

-

Thermal Decomposition : Degrades above 300°C, releasing CO₂ and aromatic hydrocarbons.

-

Photochemical Reactivity : UV exposure induces radical formation, leading to dimerization or oxidation.

Key Research Findings

-

Alkylation is highly sensitive to the presence of alcohols, which inhibit carbenium ion formation until dehydrated .

-

Steric effects from substituents reduce reaction rates but enhance regioselectivity in electrophilic substitutions.

-

The compound’s stability under hydrogenation makes it a candidate for synthesizing saturated analogs in pharmaceutical research.

This reactivity profile underscores its utility in synthesizing complex organic molecules, particularly in drug discovery and materials science.

Scientific Research Applications

Phenol, 2-cyclohexyl-4-(1-phenylethyl)- has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phenol, 2-cyclohexyl-4-(1-phenylethyl)- involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The cyclohexyl and phenylethyl groups may influence the compound’s lipophilicity and membrane permeability, impacting its overall biological activity .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound’s structural relatives vary in substituent groups at the 2- and 4-positions of the phenol ring. Key analogues include:

Key Observations :

- Substitution patterns influence vaporization enthalpy and solubility. For example, 4-(1-phenylethyl)phenol has a vaporization enthalpy of 75–91 kJ/mol, while bulkier derivatives (e.g., 2,4-bis(1-phenylethyl)phenol) exhibit lower volatility .

Cytotoxicity and Anticancer Potential

- 2,4-Bis(1-phenylethyl)phenol: Exhibits notable cytotoxicity against breast cancer (MCF-7) cells (IC₅₀ = 17.33 μg/ml), attributed to apoptosis induction and anti-proliferative effects .

- 4-Isopropyl-2,6-bis(1-phenylethyl)phenol: Derived from Cordyceps bassiana, this analogue shows anti-proliferative activity in cancer cell lines, suggesting that branched alkyl groups enhance bioactivity .

- Phenol, 2-cyclohexyl-4-(1-phenylethyl)-: Predicted to have enhanced CNS penetration due to cyclohexyl-driven lipophilicity, analogous to 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea, which achieves high cerebrospinal fluid concentrations .

Anti-inflammatory and Immunomodulatory Effects

- 2-Chloro-6-(1-phenylethyl)phenol (L4): Modulates NF-κB and AP-1 signaling pathways, reducing pro-inflammatory cytokines like TNF-α and IL-12 .

- Butanol extract of Cordyceps bassiana: Contains phenolic derivatives that suppress Syk and JAK-2 kinases, highlighting the role of aromatic substituents in immune regulation .

Metabolic Stability and Degradation

- 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: Degrades via isocyanate and 2-chloroethyldiazene hydroxide intermediates, suggesting that cyclohexyl-substituted phenols may undergo similar biotransformation pathways .

- 4-(1-Phenylethyl)phenol: Synthesized via acid-catalyzed reactions between phenol and styrene, with stability dependent on sulfuric acid concentration (≥30 wt%) and temperature .

Q & A

Q. What are the recommended analytical methods for characterizing the purity and structure of Phenol, 2-cyclohexyl-4-(1-phenylethyl)- in synthetic chemistry research?

- Methodological Answer: Structural characterization requires a combination of GC-MS (to identify molecular weight and fragmentation patterns) and NMR (for positional assignment of cyclohexyl and phenylethyl substituents). For purity assessment, HPLC with UV detection is recommended, particularly for phenolic compounds, as described in protocols for similar derivatives . Thermodynamic properties (e.g., melting point, stability) can be determined via differential scanning calorimetry (DSC) , referencing data for structurally analogous compounds like 2-cyclohexylphenol (Tfus = 327.9 K) .

Q. How should researchers handle and store Phenol, 2-cyclohexyl-4-(1-phenylethyl)- to ensure stability and minimize decomposition during experimental workflows?

- Methodological Answer: Store under inert gas (e.g., argon) at 4°C in amber glass vials to prevent oxidation and photodegradation. Handling guidelines for phenolic analogs suggest using glove boxes for air-sensitive steps, as moisture and oxygen accelerate decomposition . Stability testing under varying pH and temperature conditions is critical, as demonstrated for 4-(trans-4-heptylcyclohexyl)-phenol derivatives .

Q. What safety protocols are essential when working with Phenol, 2-cyclohexyl-4-(1-phenylethyl)- in laboratory settings?

- Methodological Answer: Follow Cal/OSHA and DOT HAZMAT standards for phenolic compounds. Use fume hoods and PPE (nitrile gloves, lab coats) to avoid dermal exposure. Ecotoxicological data for structurally similar phenols indicate LC50 values <10 mg/L in aquatic organisms, necessitating strict waste disposal protocols .

Advanced Research Questions

Q. What experimental strategies can be employed to evaluate the antiproliferative mechanisms of Phenol, 2-cyclohexyl-4-(1-phenylethyl)- in cancer cell lines, considering structural analogs like 4-isopropyl-2,6-bis(1-phenylethyl)phenol (KTH-13)?

- Methodological Answer: Use apoptosis assays (e.g., Annexin V/PI staining) and cell cycle analysis (flow cytometry) to compare mechanisms with KTH-13, which induces caspase-3 activation . Parallel transcriptomic profiling (RNA-seq) can identify pathways affected by the cyclohexyl substituent’s steric effects. Dose-response curves (IC50) should be normalized against logP values, as lipophilicity (e.g., logP = 4.84 for T-BAMBP) influences membrane permeability .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar phenolic derivatives, such as variations in IC50 values across different cell lines?

- Methodological Answer: Conduct meta-analyses with standardized protocols (e.g., consistent solvent controls, passage numbers). For example, discrepancies in antiproliferative activity between MCF-7 and HeLa cells for 2-(1-phenylethyl)-phenol analogs were linked to differences in estrogen receptor expression . Cross-validate using 3D spheroid models to better mimic in vivo conditions.

Q. What synthetic methodologies are effective for introducing both cyclohexyl and phenylethyl substituents at specific positions on the phenol ring, and how do reaction conditions influence regioselectivity?

- Methodological Answer: Friedel-Crafts alkylation with cyclohexyl chloride and phenylethyl bromide under Lewis acid catalysis (e.g., AlCl3) achieves regioselective substitution at the 2- and 4-positions. Thermodynamic data for 2-cyclohexylphenol synthesis (ΔrH° = -2.4 kJ/mol for isomerization) highlight the need for precise temperature control to avoid byproducts . Computational modeling (DFT) can predict steric and electronic effects guiding substituent placement.

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of Phenol, 2-cyclohexyl-4-(1-phenylethyl)- derivatives while maintaining low cytotoxicity in normal cells?

- Methodological Answer: Systematically vary substituents (e.g., replacing cyclohexyl with tert-butyl) and assess cytotoxicity in non-cancerous lines (e.g., HEK293). For analogs like KTH-13-Me, reduced cytotoxicity was achieved by methyl group introduction, balancing hydrophobicity and metabolic stability . Use molecular docking to screen derivatives against target proteins (e.g., Bcl-2 for apoptosis) and validate with kinase inhibition assays .

Data Contradiction Analysis

Q. Why do some studies report conflicting logP values for phenolic derivatives, and how can these discrepancies impact pharmacological predictions?

- Methodological Answer: Variations arise from measurement techniques (e.g., shake-flask vs. HPLC-derived logP). For example, T-BAMBP’s logP = 4.84 may differ from computational estimates due to solvent interactions. Validate experimentally using reverse-phase HPLC retention times correlated with known standards. Discrepancies >0.5 log units necessitate re-evaluating solubility predictions in pharmacokinetic models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.